molecular formula C11H12O4S B5153675 2-[(1-carboxypropyl)thio]benzoic acid

2-[(1-carboxypropyl)thio]benzoic acid

Cat. No.: B5153675
M. Wt: 240.28 g/mol
InChI Key: BUEUYGKCEJEYAL-UHFFFAOYSA-N
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Description

2-[(1-Carboxypropyl)thio]benzoic acid is a thiobenzamide derivative characterized by a benzoic acid backbone substituted with a thioether-linked 1-carboxypropyl group. The compound’s carboxylic acid groups enhance its capacity for hydrogen bonding, making it relevant in applications such as metal coordination chemistry or pharmaceutical intermediates.

Properties

IUPAC Name

2-(1-carboxypropylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUYGKCEJEYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(1-carboxypropyl)thio]benzoic acid with structurally related thio-substituted benzoic acid derivatives from the evidence. Key differences in substituents, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid 263147-78-0 Benzimidazole-isopropyl, acetic acid 250.32 (as per ) Likely bioactive due to benzimidazole core; potential antimicrobial or kinase inhibitor applications
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic Acid Not specified Dioxopyrrolidin-isopropyl, benzoic acid Not provided Cyclic ketone group may enhance metabolic stability; possible use in peptide mimetics
2-(1-Acetyl-2-oxopropyl)benzoic acid 52962-26-2 Acetyl-oxopropyl, benzoic acid Not provided Keto-enol tautomerism; potential as a synthetic intermediate for heterocycles
Target Compound : this compound Not available Carboxypropyl-thio, benzoic acid Inferred ~270–300* Enhanced hydrophilicity; metal chelation or biodegradable polymer applications

*Estimated based on analogs; exact value requires experimental validation.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The benzimidazole derivative (CAS 263147-78-0) exhibits a heteroaromatic ring system, which is absent in the target compound. Benzimidazoles are well-documented for their pharmacological activity (e.g., antiparasitic or anticancer properties), whereas the carboxypropyl-thio group in the target compound may prioritize chelation over direct bioactivity .
  • The dioxopyrrolidin analog () introduces a cyclic ketone, which could improve metabolic stability compared to the linear carboxypropyl chain in the target compound .

Solubility and Reactivity: The acetyl-oxopropyl derivative (CAS 52962-26-2) contains two ketone groups, promoting keto-enol tautomerism and reactivity in nucleophilic additions. In contrast, the target compound’s carboxylic acid groups favor ionic interactions and aqueous solubility .

Synthetic Utility :

  • While the target compound’s thioether linkage may facilitate radical or nucleophilic reactions, the benzimidazole and dioxopyrrolidin analogs are more likely to serve as scaffolds for drug discovery due to their complex heterocyclic cores .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., spectroscopic profiles, toxicity studies) for this compound are absent in the provided evidence. Comparative analysis relies on extrapolation from structural analogs.
  • Structural Predictions : Computational modeling (e.g., DFT calculations) could predict the target compound’s acidity (pKa ~3–4 for carboxylic groups) and logP (~1.5), aligning with hydrophilic analogs like 2-(1-Acetyl-2-oxopropyl)benzoic acid .

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